Clofibric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lipid Metabolism and Atherosclerosis

- Clofibric acid's primary function is regulating blood lipid levels. Research has investigated its effects on lowering triglycerides and LDL cholesterol (often referred to as "bad" cholesterol) while potentially increasing HDL cholesterol ("good" cholesterol) National Institutes of Health. National Library of Medicine. DrugBank: Clofibric Acid. [cited 2023 Oct 31: )]. These effects are of interest in understanding atherosclerosis, the buildup of plaque in arteries, which can lead to cardiovascular diseases.

Non-Lipidic Effects

- Beyond its lipid-lowering properties, research has explored potential anti-inflammatory and anti-diabetic effects of clofibric acid National Institutes of Health. National Library of Medicine. PubChem Compound Summary for Clofibric Acid. [cited 2023 Oct 31: )]. These are ongoing areas of investigation, and more research is needed to understand the mechanisms and potential clinical applications.

Important Note:

- It's important to remember that clofibric acid is not a first-line treatment for high cholesterol due to potential side effects. Current research is focused on understanding its mechanisms of action for potential development of new therapeutic agents.

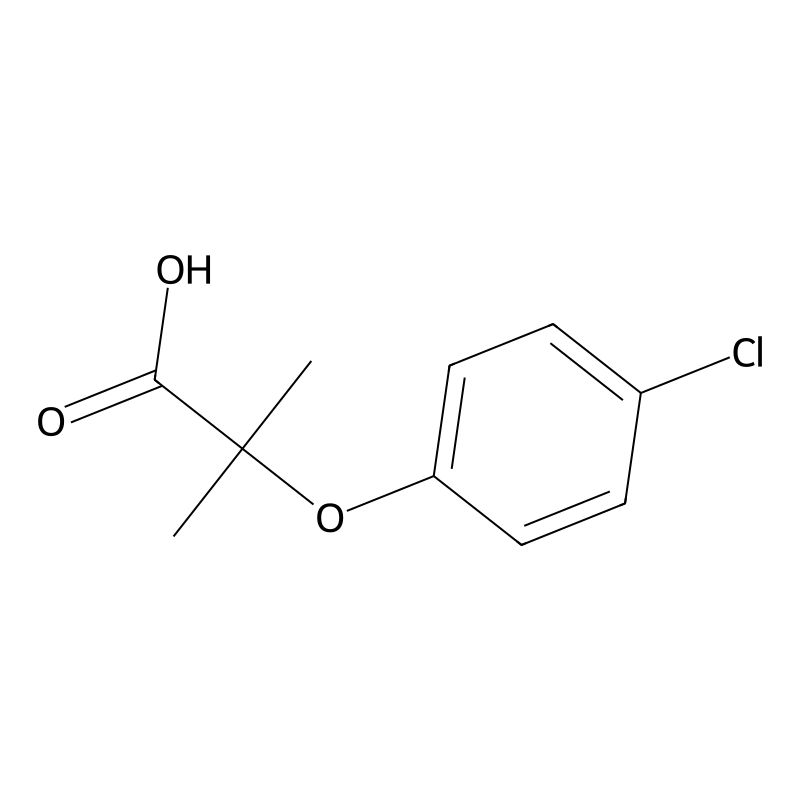

Clofibric acid is a biologically active compound with the molecular formula C₁₀H₁₁ClO₃. It is primarily recognized as a metabolite of lipid-lowering drugs such as clofibrate, etofibrate, and theofibrate. Clofibric acid is classified as a monocarboxylic acid, specifically an isobutyric acid derivative substituted at position 2 by a p-chlorophenoxy group. This compound has garnered attention due to its persistence in the environment, particularly in aquatic systems, where it can be detected in water bodies like Swiss lakes and the North Sea following the use of its parent drugs .

Clofibric acid's primary mechanism of action involves its activation of PPARα, a nuclear receptor that regulates gene expression related to fatty acid metabolism []. By activating PPARα, clofibric acid promotes changes in gene expression that lead to increased breakdown of triglycerides and cholesterol in the blood. Additionally, it may also play a role in anti-inflammatory processes [].

The synthesis of clofibric acid typically involves a reaction between phenol and acetone in the presence of sodium hydroxide under reflux conditions . Furthermore, recent advancements have demonstrated the mineralization of clofibric acid using persulfate as an oxidant under mild conditions, showcasing its potential for environmental remediation .

Clofibric acid exhibits significant biological activity, primarily influencing lipid metabolism. As a metabolite of fibrates, it plays a role in reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels in the bloodstream. Its biological effects are linked to its ability to activate peroxisome proliferator-activated receptors, which are crucial in regulating fatty acid storage and glucose metabolism .

Moreover, studies have indicated that clofibric acid can impact microbial communities in aquatic environments, raising concerns about its ecological effects due to its persistence and potential toxicity .

The synthesis of clofibric acid can be achieved through several methods:

- Phenol and Acetone Reaction: This method involves reacting phenol with acetone in the presence of sodium hydroxide under reflux conditions for several hours .

- Biotechnological Approaches: Recent studies have explored the biodegradation of clofibric acid using fungal strains like Trametes pubescens, optimizing conditions to enhance degradation efficiency .

Clofibric acid's primary application lies in pharmaceuticals as a metabolite of fibrate drugs used for lowering cholesterol levels. Its role in lipid metabolism makes it significant in treating hyperlipidemia. Additionally, due to its environmental persistence, clofibric acid is studied for its implications in wastewater treatment and bioremediation strategies aimed at removing pharmaceutical contaminants from aquatic environments.

Research has focused on the interactions of clofibric acid with various environmental factors and biological systems. For instance, studies have documented its degradation mechanisms when exposed to oxidative radicals and how these interactions influence its persistence in aquatic ecosystems. The capacity of specific microbial strains to degrade clofibric acid also highlights potential bioremediation applications .

Clofibric acid shares structural similarities with several other compounds within the fibrate class and related derivatives. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Clofibrate | Yes | Lipid-lowering | Parent drug; prodrug form |

| Etofibrate | Yes | Lipid-lowering | Contains an ethoxy group |

| Theofibrate | Yes | Lipid-lowering | Contains a methyl group |

| Fenofibrate | Yes | Lipid-lowering | More potent; different pharmacokinetics |

| Bezafibrate | Yes | Lipid-lowering | Dual action on triglycerides and cholesterol |

Molecular Structure and Stereochemical Characteristics

Clofibric acid (C₁₀H₁₁ClO₃) is a 2-methylpropanoic acid derivative substituted at the α-position with a 4-chlorophenoxy group. Its IUPAC name is 2-(4-chlorophenoxy)-2-methylpropanoic acid, and it has a molecular weight of 214.65 g/mol. The structure consists of a central isobutyric acid backbone (CH(CH₃)₂CO₂H) linked via an ether oxygen to a 4-chlorophenyl ring (Cl-C₆H₄-O-).

Key structural features include:

- Chiral center: The α-carbon (C2) bears a carboxylic acid group, two methyl substituents, and the 4-chlorophenoxy moiety, creating a stereogenic center.

- Stereochemical implications: Enantiomers exhibit distinct biological activities. For example, the S(-) isomer blocks chloride conductance in rat skeletal muscle, while the R(+) isomer increases conductance at low concentrations.

Table 1: Structural and Stereochemical Data

Thermodynamic Properties and Solubility Profiles

Clofibric acid’s thermodynamic properties and solubility are critical for its pharmacological and environmental behavior.

Thermodynamic Data

Key thermodynamic parameters include:

- Melting Point: Reported values range from 118–119°C to 146–150°C, reflecting variations in crystalline purity or polymorphic forms.

- Enthalpy of Formation (ΔfH°): Calculated as -446.19 kJ/mol (gas phase).

- Vaporization Enthalpy (ΔvapH°): 69.72 kJ/mol.

Solubility Profiles

The compound’s logP value (~2.58) indicates moderate lipophilicity, influencing its bioavailability and environmental persistence.

Crystalline Forms and Phase Behavior

Clofibric acid exhibits polymorphic diversity, though detailed studies focus on its ester derivatives (e.g., fenofibrate).

Crystal Structure

- Monoclinic Space Group: P2₁/n symmetry, with one molecule per asymmetric unit.

- Hydrogen Bonding: The carboxylic acid group participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.

Polymorphism and Phase Stability

While clofibric acid itself has not been extensively studied for polymorphs, its ester analogs (e.g., fenofibrate) demonstrate conformational flexibility. For example:

- Symmetric vs. Asymmetric Conformations: Fenofibrate adopts symmetric (polymorph I) or asymmetric (polymorph II) arrangements of the isopropyl ester group, affecting stability.

- Thermodynamic Stability: The asymmetric conformation in fenofibrate polymorph II is more stable by ~6 kJ/mol, suggesting analogous behavior in clofibric acid derivatives.

Traditional Synthetic Routes via Bargellini Reaction

The Bargellini reaction represents the most fundamental approach for synthesizing clofibric acid, discovered by Italian chemist Guido Bargellini in 1906 [1] [2]. This multicomponent reaction involves the interaction of 4-chlorophenol, acetone, and chloroform in the presence of sodium hydroxide to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid, commonly known as clofibric acid [3] [4].

The mechanism of the Bargellini reaction follows a well-established pathway involving the formation of a key intermediate epoxide. The process begins with proton abstraction from chloroform by sodium hydroxide to form a trichloromethane anion, which undergoes rapid intramolecular substitution with acetone to form 2,2-dichloro-3,3-dimethyloxirane, known as the Bargellini epoxide [1] [4]. This epoxide subsequently undergoes nucleophilic attack by the phenolate ion in an SN2 reaction with substantial SN1 character, forming an acyl chloride intermediate that is immediately hydrolyzed to the carboxylate product under the basic reaction conditions [1] [4].

Traditional reaction conditions require one equivalent of 4-chlorophenol, three equivalents of acetone, four equivalents of chloroform, and six equivalents of freshly pulverized sodium hydroxide in tetrahydrofuran. The reaction is highly exothermic, necessitating careful temperature control throughout the process [1] [4]. Under standard conditions, heating the reagents at reflux for four hours typically yields clofibric acid in 37.2% yield [4] [5]. This relatively low yield and the exothermic nature of the reaction present significant challenges for large-scale manufacturing applications.

The formation of by-products represents a major limitation of the traditional Bargellini approach. Common side products include mesityl oxide, resulting from the self-condensation of acetone, and dimeric compounds formed when the α-aryloxyisobutyric acid product reacts further with additional Bargellini epoxide molecules [1] [4]. These by-products not only reduce the overall yield but also complicate product isolation and purification procedures.

Green Chemistry Approaches for Scalable Production

Water-based biphasic reaction systems represent a significant advancement in the green chemistry approach to clofibric acid synthesis. This methodology addresses the fundamental heat management challenges associated with the highly exothermic Bargellini reaction while substantially improving product yields [5] [6]. The biphasic system utilizes a large volume of water intimately mixed with solvent-free organic reagents, allowing efficient heat removal through the thermal capacity of the aqueous phase [5].

The water-based biphasic approach eliminates the need for organic solvents during the reaction phase, reducing environmental impact and improving process sustainability [5] [6]. Temperature control is achieved by maintaining the reaction mixture between 25-30°C through controlled cooling, representing a dramatic improvement over traditional reflux conditions [5] [6]. This temperature control not only enhances safety but also minimizes the formation of undesired by-products that typically form at elevated temperatures.

Yield improvements using the water-based biphasic system are substantial, with estimates suggesting yields of 95-98% can be achieved compared to the 37.2% obtained under traditional conditions [5] [6]. The improved yields result from better temperature control, reduced side reactions, and more efficient heat dissipation. The methodology employs a slow addition of chloroform solution to the reaction mixture containing pulverized sodium hydroxide, acetone, and 4-chlorophenol under cooling conditions to maintain optimal temperature ranges [5] [6].

Biotechnological approaches have emerged as environmentally friendly alternatives for clofibric acid processing, though these focus primarily on degradation rather than synthesis. White-rot fungal strains, particularly Trametes pubescens, have demonstrated significant capacity for clofibric acid biotransformation under optimized conditions [7] [8]. Using response surface methodology and experimental design tools, biotransformation yields of 60% have been achieved in liquid media containing yeast extract, peptone, glucose, and mineral salts at controlled pH and temperature conditions [7] [8].

The biotechnological approach operates under mild conditions with cultivation at 25°C and pH 5.5 over 14 days, representing a completely solvent-free and environmentally benign methodology [7] [8]. While this approach offers excellent environmental compatibility, the extended reaction time limits its application for large-scale synthesis. However, these biotechnological methods provide valuable insights into sustainable processing approaches and may find application in waste treatment and environmental remediation applications.

Advanced oxidation processes have been investigated as green chemistry alternatives for clofibric acid processing, particularly in the context of pharmaceutical wastewater treatment [9] [10]. Ultraviolet radiation combined with chlorine disinfection processes and photocatalytic systems using titanium dioxide nanotube arrays have demonstrated effective degradation of clofibric acid under environmentally relevant conditions [9] [10]. These approaches, while not directly applicable to synthesis, provide important insights into sustainable processing methodologies and environmental fate considerations.

Solvent-Free Mechanochemical Synthesis Methodologies

Mechanochemistry has emerged as a powerful solvent-free synthetic approach for pharmaceutical compounds, offering unique advantages for sustainable manufacturing processes [11] [12] [13]. This methodology involves the application of mechanical force to induce chemical transformations in the solid state, eliminating the need for conventional solvents while enabling reactions that may be difficult or impossible to achieve in solution [11] [12].

The mechanochemical approach typically employs ball milling techniques, where reactants are subjected to high-energy mechanical impacts in specialized milling equipment [12] [13] [14]. Ball mills generate intense localized pressures and temperatures at contact points between milling media and reactant particles, creating unique reaction environments that can promote bond formation and breaking [12] [13]. For pharmaceutical applications, mechanochemistry has proven particularly valuable for cocrystal formation, polymorph control, and solid-state synthesis [12] [13] [14].

Planetary ball mills and mixer mills represent the primary equipment types used for mechanochemical synthesis, with processing times typically ranging from minutes to hours depending on the specific reaction requirements [12] [13] [14]. The technique offers excellent scalability, with successful transfer from laboratory-scale gram quantities to industrial-scale kilogram productions demonstrated for various pharmaceutical applications [15]. Temperature control during mechanochemical processing is achieved through intermittent milling cycles and cooling periods to prevent thermal degradation of sensitive compounds [12] [13].

Liquid-assisted grinding techniques represent a hybrid approach that combines the benefits of mechanochemistry with minimal solvent usage [16]. This methodology employs small quantities of solvent (typically microliters per gram of reactant) to facilitate reaction pathways while maintaining the essential solvent-free character of mechanochemical synthesis [16]. For pharmaceutical cocrystal formation, liquid-assisted grinding has demonstrated superior control over product polymorphism compared to neat grinding approaches [16] [15].

Hot melt extrusion has been successfully adapted for mechanochemical synthesis applications, particularly for pharmaceutical cocrystal formation in the presence of meltable binders [13]. This approach enables continuous processing capabilities while maintaining solvent-free conditions, offering significant advantages for large-scale manufacturing applications [13]. The technique requires careful selection of carrier materials that exhibit limited interaction with reactants and products while providing appropriate processing temperatures and melt viscosities [13].

While direct application of mechanochemical methods to clofibric acid synthesis has not been extensively documented in the literature, the principles established for pharmaceutical compound synthesis suggest significant potential for this approach [11] [12] [17]. The mechanochemical environment could potentially address many of the limitations associated with traditional Bargellini reaction conditions, including heat management, solvent elimination, and by-product formation. The solid-state reaction environment may enable novel reaction pathways not accessible through conventional solution-based approaches.

Mechanochemical synthesis offers particular advantages for pharmaceutical manufacturing, including reduced environmental impact, simplified purification procedures, and improved process control [12] [17]. The elimination of bulk solvents reduces waste generation and environmental compliance requirements while potentially improving product purity through reduced solvent-related impurities [12] [17]. The technique also enables precise control over reaction stoichiometry and residence time, critical factors for pharmaceutical quality assurance.

Sources and Distribution in Aquatic Ecosystems

Clofibric acid represents one of the most persistent pharmaceutical compounds in global aquatic systems, with its environmental distribution directly linked to human pharmaceutical consumption patterns and wastewater treatment infrastructure [1] [2]. The compound enters aquatic environments primarily through domestic wastewater treatment plant effluents, where it demonstrates remarkable resistance to conventional treatment processes [3] [4]. Studies have documented clofibric acid concentrations in treated wastewater effluents ranging from 60 nanograms per liter in Swiss facilities to significantly higher levels in Canadian treatment plants [1] [2].

Global Distribution Patterns

Comprehensive monitoring studies have revealed the widespread occurrence of clofibric acid across diverse geographic regions and aquatic systems. In European waters, the compound has been detected consistently across Swiss lake systems, with concentrations ranging from 1 to 45 nanograms per liter in populated areas [5] [6]. Lake Greifensee in Switzerland showed concentrations between 1 and 5 nanograms per liter, while the Zurich Lake system contained an estimated total load of 3.8 to 19 kilograms of clofibric acid [5]. The North Sea demonstrates the long-range transport potential of this compound, with concentrations of 1 to 2 nanograms per liter detected at levels comparable to classical environmental pollutants such as hexachlorocyclohexane [5] [6].

Asian aquatic systems show similar contamination patterns, with Chinese river systems demonstrating varying concentration levels. The Chongqing rivers showed clofibric acid levels ranging from non-detectable to 17.2 nanograms per liter, while major Chinese waterways including the Yellow River (13.5 nanograms per liter), Haihe River (46.4 nanograms per liter), and Dongjiang River (50.6 nanograms per liter) all contained measurable concentrations [7] [8]. North American waters exhibit comparable contamination, with the Mississippi River showing concentrations between 3 and 27 nanograms per liter, and Lake Pontchartrain demonstrating detectable levels [9].

Wastewater Treatment Plant Performance

Conventional wastewater treatment processes demonstrate extremely poor removal efficiency for clofibric acid, with most facilities achieving less than 17 percent removal under standard operational conditions [3] [4]. Primary treatment processes, including physicochemical methods, show particularly limited effectiveness, with removal rates typically below 10 percent [10]. Biological treatment systems using activated sludge processes achieve marginally better performance, with removal efficiencies ranging from 0 to 51 percent under optimal conditions [11] [4]. The suspended activated sludge process shows poor and inconsistent removal, while moving bed biofilm reactors demonstrate slightly enhanced performance [4].

Advanced treatment technologies show significantly improved removal capabilities. Three-dimensional electrocatalytic biofilter systems achieve removal efficiencies reaching 76 percent, representing a substantial improvement over conventional biological treatment methods [12]. Constructed wetland systems using light expanded clay aggregate matrices and Typha species demonstrate removal efficiencies of approximately 75 percent under summer conditions, though winter performance shows decreased effectiveness with up to 26 percent reduction in removal efficiency [13]. Iron-activated persulfate systems show promising results, achieving 81 percent removal efficiency within 120 minutes, though mineralization rates remain low at approximately 9 percent [14] [15].

Environmental Persistence Factors

The exceptional persistence of clofibric acid in aquatic environments results from multiple physicochemical and biological factors. The compound demonstrates high mobility in aquatic systems due to its moderate water solubility and low sorption coefficients [5] [6]. Its chemical structure, featuring a chlorinated aromatic ring with carboxylic acid functionality, contributes to its recalcitrance against microbial degradation processes [16] [17]. Comparative studies with its structural isomer mecoprop reveal that the position of the methyl group in clofibric acid significantly reduces its susceptibility to microbial attack [16].

The compound's resistance to conventional treatment processes stems from its stability under typical operational conditions found in municipal treatment facilities. The polar nature of clofibric acid limits its removal through adsorption processes, while its molecular structure inhibits effective biodegradation by activated sludge microorganisms [3] [4]. Field studies demonstrate that clofibric acid can pass through sewage treatment plants and subsequently percolate through soil matrices essentially unchanged, as evidenced by its detection in groundwater systems beneath Phoenix, Arizona at concentrations reaching 4000 nanograms per liter [2].

Degradation Kinetics and Transformation Pathways

Clofibric acid degradation in aquatic environments follows distinct kinetic patterns that vary significantly depending on the treatment method employed and environmental conditions present [18] [19] [20]. The compound demonstrates remarkable resistance to conventional biological degradation processes while showing enhanced susceptibility to advanced oxidation and photochemical treatment methods.

Photodegradation Mechanisms

Direct photolysis represents the primary natural degradation pathway for clofibric acid in surface waters, following pseudo-first-order kinetics under simulated sunlight conditions [8] [19]. Under controlled laboratory conditions using simulated sunlight irradiation, the photodegradation rate constant decreases gradually with increasing initial concentrations, indicating concentration-dependent kinetics [19]. The bimolecular reaction rate constants for clofibric acid with hydroxyl radicals and singlet oxygen have been determined as 3.93 ± 0.20 × 10^8 and 2.38 ± 0.12 × 10^6 liters per mole per second, respectively [8] [19].

Dissolved oxygen demonstrates an inhibitory effect on photodegradation processes, while initial pH conditions significantly influence degradation rates due to varying reactive species of clofibric acid [19]. Quenching experiments reveal that self-sensitization processes involving hydroxyl radicals and singlet oxygen occur during photodegradation, with transformation products including decarboxylation, dechlorination, hydroxyl radical addition, and singlet oxygen attack reactions [8] [19]. Eight distinct transformation products have been identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry analysis [8].

The presence of dissolved organic matter significantly affects photodegradation efficiency, with rural waters showing the highest conduciveness to clofibric acid photolysis, followed by town waters, then urban waters [21]. Humic acid influences direct photolysis primarily through internal filtering and active site competition mechanisms, while fulvic acid and tyrosine involvement generates reactive oxygen species including hydroxyl radicals, singlet oxygen, and excited triplet dissolved organic matter [21].

Advanced Oxidation Processes

Ultraviolet irradiation combined with chlorine demonstrates enhanced degradation kinetics compared to ultraviolet photolysis alone [18] [20]. The observed rate constant in ultraviolet photolysis alone measures 0.0078 per minute, increasing to 0.0107 per minute when combined with 0.1 millimolar chlorine [18]. Further increasing chlorine dosage from 0.1 to 1.0 millimolar results in rate constants reaching 0.0447 per minute, with performance plateauing at higher dosages [18] [20].

Acidic conditions favor enhanced degradation rates compared to basic solutions, with hydroxyl radicals contributing significantly to clofibric acid degradation under acidic conditions [18] [20]. In neutral and basic solutions, reactive chlorine species and direct ultraviolet photolysis dominate the degradation process [18]. The presence of bicarbonate ions slightly inhibits degradation, while chloride ions show minimal effects, and humic acid significantly suppresses the process [18] [20].

Ozonation processes show distinct kinetic behavior, with ozone alone achieving relatively low removal rates of 0.05 per minute but higher mineralization efficiency of 22.7 percent compared to ultraviolet photolysis [22]. The combination of ultraviolet irradiation with ozonation significantly enhances both removal rates (0.21 per minute) and mineralization efficiency (68.2 percent) [22]. The integrated ultraviolet-ozone process involves free radicals, direct ozone oxidation, hydrous electrons, and direct photolysis mechanisms [22].

Biological Degradation Limitations

Microbial degradation of clofibric acid demonstrates extremely limited effectiveness under conventional biological treatment conditions [16] [11]. The compound shows resistance to degradation by multiple microorganism types, though Rhodococcus rhodochrous, a common soil microorganism, demonstrates capability to convert clofibric acid to its parent compound clofibrate [16]. This biotransformation represents a partial degradation pathway rather than complete mineralization.

Sphingomonas herbicidovorans, capable of degrading the structural isomer mecoprop within days, proves incapable of degrading clofibric acid under identical conditions [16]. This selectivity suggests that the recalcitrance of clofibric acid results from specific structural features, particularly the position of the methyl group relative to mecoprop [16]. Aerobic sequencing batch reactor studies demonstrate maximum removal efficiency of 51 percent biodegradation at initial concentrations of 2 milligrams per liter, with heterotrophic bacteria primarily responsible for observed biotransformation [11] [23].

Three main metabolites have been identified during biological degradation: alpha-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol [11] [23]. The formation of 4-chlorophenol presents particular concern due to its higher toxicity compared to the parent compound, though it does not accumulate in properly functioning biological systems [11]. Alpha-hydroxyisobutyric acid and lactic acid show temporary accumulation, with nitrite accumulation potentially inhibiting their further degradation [23].

Transformation Product Formation

Advanced treatment processes generate distinct transformation product profiles that vary depending on the specific degradation mechanism employed [18] [24] [20]. Ultraviolet-chlorine treatment produces thirteen main degradation intermediates through three distinct pathways: decarboxylation, dechlorination, and chlorine radical-mediated transformations [18] [20]. The presence of chloride ions, both endogenous from clofibric acid dechlorination and exogenous from water matrices, leads to formation of chlorine radicals that participate in both dechlorination and rechlorination processes [24].

Sulfate radical-based advanced oxidation processes demonstrate complex transformation pathways influenced by chloride concentrations [24] [15]. At low chloride concentrations (≤1 millimolar), sulfate radicals dominate clofibric acid degradation, while at higher concentrations (>1 millimolar), dichloride radicals become the predominant reactive species [24]. This transition results in formation of several undesirable chlorinated by-products, indicating that chlorinated compounds in highly saline pharmaceutical wastewater exhibit enhanced resistance to treatment [24] [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

14613-30-0

Metabolism Metabolites

Wikipedia

Dates

FABP regulates fatty acid metabolism and oxidative response via PPARα/RXR signaling in Litopenaeus vannamei following environmental exposure of clofibric acid

Chang-Sheng Zhao, Wei Wei, Sheng-Wei Luo, Ping Yang, Ying-Hao Ren, Yuan Liu, Wei-Na WangPMID: 33864550 DOI: 10.1007/s10646-021-02408-3

Abstract

Clofibric acid (CFA), a drug and personal care product, has been identified as ubiquitous in the aquatic system and surface water, causing pollution to the environment. In this study, after environmental (4 µg/L) levels of CFA challenge, the LvFABP, LvACS gene expressions, total haemocyte count (THC), relative enzymes (SOD1 and GST) activities in Litopenaeus vannamei were observed to decrease. In the meantime LvFATP, LvRXR expression and the level of NEFA were upregulated in L. vannamei body. LvFABP expression in vivo was knocked down by dsRNA-mediated RNA interference (RNAi), which led to significantly decreased levels of PPARα (including LvFATP, LvRXR and LvACS). When exposed to environmental CFA after 4 days, LvFABP knocked down group had a sharp upregulation of LvFATP, LvRXR, LvACS expression, GST activity and NEFA amount, following decreased THC and SOD1 activity. These results suggested that environmental concentration CFA may have some toxicological effect on L. vannamei, following fatty acids metabolism and oxidative stress responses by LvFABP via the PPARα/RXR signaling pathway, including LvFATP, LvRXR and LvACS.Construction of heterojunction photoanode via facile synthesis of CoOx/CN nanocomposites for enhanced visible-light-driven photoelectrochemical degradation of clofibric acid

Lu Zhang, Ci Wei, Hanyu Tang, Hui Wang, Zhaoyong BianPMID: 34000657 DOI: 10.1016/j.chemosphere.2021.130825

Abstract

Visible-light-driven photoelectrocatalytic (PEC) oxidation has been explored extensively to develop highly active materials. Herein, a visible-light-active p-CoO

and n-g-C

N

heterojunction (CoOx/CN) photoanode, constructed by simple one-pot calcination, was shown to remove clofibric acid (CA) from water through a PEC process. Compared with pristine g-C

N

, the optimal photoanode (15%-CoOx/CN) exhibited stable and effective PEC performance and CA degradation performance, a 100-fold enhancement in photocurrent density, and around 1.5-fold decreased efficiency over 6 h. The p-n heterojunctions were shown to increased the charge density and conductivity of g-C

N

for rapid charge transfer. Furthermore, interface contact broadened the visible light absorption and accelerated charge carrier transfer. Notably, the catalysts established p-n heterojunctions, which hindered the bulk recombination of photoinduced carriers and improved the charge separation efficiency. The CoOx/CN photoanodes showed a pair of redox peaks at a potential of 0.3 V vs. Ag/AgCl, indicating good Co

O

redox behavior under alkaline conditions. The 15%-CoOx/CN photoanode displayed excellent PEC performance of up to 0.16 mA cm

in 0.1 M KOH solution at 1.23 V vs. RHE (reversible hydrogen electrode) and long-term stability for up to 12 h. The CoOx/CN photoanodes maintained excellent PEC activities for CA removal, even under acidic and alkaline conditions conditions (pH 3-10). Probable degradation pathway of CA was proposed according to the main degradation intermediates. This study shows that the synergistic effect of p-n heterojunctions in photoelectrodes provides a new approach to the rational application of new photoanode candidates and PEC performance optimization.

Preparation and characterization of activated carbon developed from cotton cloth residue activated with phosphoric acid: adsorption of clofibric acid

N Boudrahem, F Aissani-Benissad, F Boudrahem, C Vial, F Audonnet, L FavierPMID: 33339804 DOI: 10.2166/wst.2020.524

Abstract

Cotton cloth waste was used as a precursor to prepare activated carbon (ACCs) chemically activated with phosphoric acid. Adsorption behavior of prepared ACCs was correlated with physicochemical proprieties. The pore volume and BET surface of ACCs were determined by nitrogen adsorption isotherms and scanning electron microscopy was used to observe their surface morphologies. Fourier transform infrared (FTIR) spectroscopy analysis and pH point zero charge (pH) were conducted to determine chemical properties. Under the optimal conditions: 50% impregnation ratio and thermal treatment under N

flow at 600 °C during 60 min, the activated carbon prepared exhibits a high surface area 1,150 m

/g, 0.501 cm

/g micropore volume and an excellent adsorption performance. The adsorbed amount of clofibric acid is found to be 9.98 and 83 mg/g at, respectively, initial CA concentration of 10 and 100 mg/L at pH 3.0 and 20 °C. Diffusion and chemisorption are the steps controlling the adsorption of CA onto ACC 50% and the equilibrium data were well described by Freundlich isotherm.

Kinetic and mechanistic insights into the abatement of clofibric acid by integrated UV/ozone/peroxydisulfate process: A modeling and theoretical study

Wenlei Qin, Zhuang Lin, Huiyu Dong, Xiangjuan Yuan, Zhimin Qiang, Shaogang Liu, Dongsheng XiaPMID: 32889366 DOI: 10.1016/j.watres.2020.116336

Abstract

The feasibility of integrated UV/ozone (O)/peroxydisulfate (PDS) process for abatement of clofibric acid (CA) was systematically explored in this study with focus on the kinetic simulation and oxidation mechanisms. The results indicated the UV/O

/PDS process was of prominent treatment capability with pseudo-first-order rate constant of CA degradation increased by 65.9% and 86.0% compared to UV/O

and UV/PDS processes, respectively. A chemical kinetic model was developed and successfully employed to predict CA elimination as well as the specific contributions of UV, hydroxyl radical (

OH) and sulfate radical (SO

) under different PDS dosage, pH, natural organic matters, bicarbonate and chloride conditions in UV/O

/PDS process. According to quantum chemical calculation, radical addition on ortho site of isopropoxy substituent and single electron transfer were corroborated to be the dominant reaction channels for the oxidation of CA by

OH and SO

, respectively. Additionally, the reactive sites and transformation pathways of CA were proposed via Fukui function calculation and UPLC-Q-TOF-MS analysis. Moreover, the performance of UV/O

/PDS process was further evaluated with regard to the energy demand and bromate formation. This study first proposed a kinetic model in UV/O

/PDS process and elucidated the regioselectivity and products distribution of CA during oxidative treatment.

Degradation of pharmaceuticals from wastewater in a 20-L continuous flow bio-electro-Fenton (BEF) system

Rusen Zou, Irini Angelidaki, Xiaoyong Yang, Kai Tang, Henrik Rasmus Andersen, Yifeng ZhangPMID: 32330723 DOI: 10.1016/j.scitotenv.2020.138684

Abstract

The bio-electro-Fenton (BEF) technology has proven to be an effective and energy-saving method for treating wastewaters containing a single pharmaceutical in the lab-scale. However, the continuous degradation of pharmaceuticals in a scaled-up BEF has never been reported. In this study, a 20-L dual-chamber BEF reactor was designed and tested for treating six model pharmaceuticals. The effect of key operational factors including applied voltage, cathode Fedosage, initial pharmaceuticals concentration and hydraulic retention time (HRT), were assessed. By implementing 0.1 V voltage, 0.3 mM Fe

and HRT of 26 h, the six selected pharmaceuticals (500 μg L

for each) were removed completely. Moreover, transformation products during clofibric acid degradation, such as 4-chlororesorcinol, were detected and the relevant transformation pathway was proposed. Additionally, it successfully removed these pharmaceuticals in the real wastewater matrix. This paper contributes to scaling-up the BEF process for continuous and effective treating pharmaceuticals-contaminated wastewater.

Comparative study of alleviation effects of DMTU and PCIB on root growth inhibition in two tall fescue varieties under cadmium stress

Mengmeng Han, Baoyuan Wang, Guilong Song, Shengqing ShiPMID: 32240865 DOI: 10.1016/j.ecoenv.2020.110528

Abstract

In plants, tolerance to cadmium (Cd) stress is closely related to indole-3-acetic acid (IAA) and hydrogen peroxide (HO

). However, it is unclear whether Cd-resistant and -sensitive varieties respond differently to Cd stress. In this study, the effects of dimethylthiourea (DMTU, a H

O

scavenger) and p-chlorophenoxy isobutyric acid (PCIB, an IAA signaling inhibitor) on root growth, endogenous hormones and antioxidant system were investigated to decipher how DMTU and PCIB treatments alleviate the inhibition of root elongation in Cd-resistant (Commander) and -sensitive (Crossfire III) tall fescue varieties under Cd stress. Both varieties subjected to 10 μM Cd treatments for 12 h presented a substantial decrease in root elongation coupled with a reduction in brassinosteroid (BR) and zeatin riboside (ZR) contents, but the changes in IAA and abscisic acid (ABA) contents under Cd stress were opposite in the two varieties. In addition, the H

O

content and antioxidant enzyme activities significantly increased in both varieties. However, pretreatment with PCIB or DMTU mitigated the inhibition of root elongation caused by Cd, accompanied by the significant changes of aforementioned physiological parameters. PCIB significantly reduced the IAA content in 'Commander', while DMTU significantly increased the IAA content in 'Crossfire III' and effectively relieved the inhibition of root elongation. But both treatments decreased the Cd-induced H

O

accumulation. These results indicated that DMTU or PCIB can alleviate the Cd-inhibited root elongation in two varieties whose resistance differed under Cd stress, but they presented differences in the response of hormones, especially IAA, which may be due to the different adaptation mechanisms of two varieties in response to Cd stress.

Photocatalytic Reactor Modeling: Application to Advanced Oxidation Processes for Chemical Pollution Abatement

María de Los Milagros Ballari, María Lucila Satuf, Orlando M AlfanoPMID: 31444578 DOI: 10.1007/s41061-019-0247-2

Abstract

A methodology for photocatalytic reactor modeling applied to advanced oxidation processes for chemical pollution abatement is presented herein. Three distinct reactor configurations typically employed in the field of air and water purification-wall reactors, slurry reactors, and fixed-bed reactors-are considered to illustrate the suggested approach. Initially, different mechanistically derived kinetic expressions to represent the photocatalytic rate of pollutant degradation are reviewed, indicating the main assumptions made by the authors in the published contributions. These kinetic expressions are needed to solve the mass balances of the reactant species in the photocatalytic reactors. As is well known, at least one of the steps of the reaction mechanism requires evaluation of the rate of electron-hole generation, which depends on the photon absorption rate: a volumetric property for reactions with the catalyst particles in aqueous suspension or a surface property for systems with a fixed catalyst deposited on an inert support. Subsequently, the different techniques for evaluating the optical properties of slurry and immobilized systems, and the numerical methods applied to calculate the photon absorption rate, are described. The experimental and theoretical results of pollutant degradation in each reactor type are then presented and analyzed. Finally, the definition, calculation, and relevance of different efficiency parameters are briefly reviewed. Using these illustrative examples, we emphasize the need for a systematic and rigorous approach for photocatalytic reactor modeling in order to overcome the inherent drawbacks of photocatalysis and to improve the overall efficiency of the process.Acute and chronic effects of environmental realistic concentrations of clofibric acid in Danio rerio: Behaviour, oxidative stress, biotransformation and lipid peroxidation endpoints

D Rebelo, A T Correia, B NunesPMID: 32805388 DOI: 10.1016/j.etap.2020.103468

Abstract

Due to their widespread use, pharmaceuticals can be metabolized, excreted and ultimately discarded in the environment, thereby affecting aquatic organisms. Lipid-regulating drugs are among the most prescribed medications around the world, controlling human cholesterol levels, in more than 20 million patients. Despite this growing use of lipid-regulating drugs, particularly those whose active metabolite is clofibric acid, the potential toxicological effects of these pharmaceuticals in the environment is not fully characterized. This work intended to characterize the toxicity of an acute (120 hours post-fertilization) and chronic (60 days post-fertilization) exposures to clofibric acid in concentrations of 10.35, 20.7, 41.4, 82.8, and 165.6 μg Lin zebrafish (Danio rerio). The concentrations which were implemented in both exposures were based on predicted environmental concentrations for Portuguese surface waters. The acute effects were analysed focusing on behavioural endpoints (small and large distance travelled, swimming time and total distance travelled), biomarkers of oxidative stress (activity of the enzymes superoxide dismutase, Cu/Zn- and Mn SOD; catalase, CAT; glutathione peroxidase, Se- and total GPx), biotransformation (activity of glutathione S-transferases, GSTs) and lipid peroxidation (thiobarbituric acid reactive substances, TBARS). Chronically exposed individuals were also histologically analysed for sex determination and gonadal developmental stages. In terms of acute exposure, significant alterations were reported, in terms of behavioural alterations (hypoactivity), followed by an overall increase in all tested biomarkers. Chronically exposed organisms did not show alterations in terms of sex ratio and maturation stages, suggesting that clofibric acid did not act as an endocrine disruptor. Moreover, the metabolism of clofibric acid resulted in increased levels of both forms of SOD activity, especially for animals exposed to higher levels of this drug. An increase of CAT activity was observed in fish exposed to low levels, and a decrease in those exposed to higher amounts of clofibric acid. Both GPx forms had their activities increased. The enzyme of biotransformation GSTs were increased at low levels of clofibric acid but inhibited at higher amounts of this substance. Lipid peroxidation levels were also changed, with an induction of this parameter with increasing amounts of clofibric acid. Changes also occurred in behavioural endpoints and patterns for control organisms and for those exposed to clofibric acid were significantly distinct, for all types (light and darkness) of exposure, and for the two analysed endpoints (small and large distance). Results from this assay allow inferring that clofibric acid can have an ecologically relevant impact in living organisms exposed to this substance, with putative effects on the metabolism of individuals, affecting their behaviour and ultimately their survival.

Clofibric acid increases molecular species of phosphatidylethanolamine containing arachidonic acid for biogenesis of peroxisomal membranes in peroxisome proliferation in the liver

Hiroaki Miura, Hiroki Mizuguchi, Mino Amano-Iwashita, Rie Maeda-Kogure, Akio Negishi, Ayako Sakai, Tomoaki Toyama, Hiroshi Kawai, Atsushi Mitsumoto, Naomi KudoPMID: 33945875 DOI: 10.1016/j.bbalip.2021.158963

Abstract

The biogenesis of peroxisomes in relation to the trafficking of proteins to peroxisomes has been extensively examined. However, the supply of phospholipids, which is needed to generate peroxisomal membranes in mammals, remains unclear. Therefore, we herein investigated metabolic alterations induced by clofibric acid, a peroxisome proliferator, in the synthesis of phospholipids, particularly phosphatidylethanolamine (PE) molecular species, and their relationship with the biogenesis of peroxisomal membranes. The subcutaneous administration of clofibric acid to rats at a relatively low dose (130 mg/kg) once a day time-dependently and gradually increased the integrated perimeter of peroxisomes per 100 μmhepatocyte cytoplasm (PA). A strong correlation was observed between the content (μmol/mg DNA) of PE containing arachidonic acid (20:4) and PA (r

= 0.9168). Moreover, the content of PE containing octadecenoic acid (18:1) positively correlated with PA (r

= 0.8094). The treatment with clofibric acid markedly accelerated the formation of 16:0-20:4 PE by increasing the production of 20:4 and the activity of acyl chain remodeling of pre-existing PE molecular species. Increases in the acyl chain remodeling of PE by clofibric acid were mainly linked to the up-regulated expression of the Lpcat3 gene. On the other hand, clofibric acid markedly increased the formation of palmitic acid (16:0)-18:1 PE through de novo synthesis. These results suggest that the enhanced formation of particular PE molecular species is related to increases in the mass of peroxisomal membranes in peroxisome proliferation in the liver.

A single pretreatment with clofibric acid attenuates carbon tetrachloride-induced necrosis, but not steatosis, in rat liver

Yoshihiro Yamakawa, Takaaki Doi, Yoshizumi Naitou, Hiroshi Kawai, Atsushi Mitsumoto, Naomi Kudo, Yoichi KawashimaPMID: 32739454 DOI: 10.1016/j.fct.2020.111591

Abstract

The present study investigated whether a single pretreatment with clofibric acid suppresses liver injury in rats after CClintoxication. Rats received a single pretreatment with clofibric acid (100 mg/kg, i.p.) 1 h prior to a CCl

(1 mL/kg, p.o.) challenge, and were euthanized 24 h after the CCl

administration. A single pretreatment with clofibric acid effectively suppressed increases in the serum aminotransferase activities and the severity of necrosis following the CCl

challenge, whereas the pretreatment did not protect against CCl

-induced fatty liver. The clofibric acid pretreatment did not affect blood concentrations of CCl

in the early stage after CCl

dosing, or the level of the CCl

reaching the liver 1 h after the CCl

challenge. Moreover, the clofibric acid pretreatment did not affect the intensity of the covalent binding of the [

C]CCl

metabolite to microsomal proteins and lipids. The clofibric acid pretreatment did not alter microsomal cytochrome P450 2E1 activity. Based on these results, we conclude that protection against CCl

-induced hepatocellular necrosis by a clofibric acid pretreatment does not require its repeated administration, and that a single and brief pre-exposure to clofibric acid prior to CCl

dosing markedly suppresses necrosis without affecting the development and progression of steatosis.